3-Chloro-N-(3-chloropropyl)-4-methylaniline 3-Chloro-N-(3-chloropropyl)-4-methylaniline
Brand Name: Vulcanchem
CAS No.: 333985-68-5
VCID: VC7968083
InChI: InChI=1S/C10H13Cl2N/c1-8-3-4-9(7-10(8)12)13-6-2-5-11/h3-4,7,13H,2,5-6H2,1H3
SMILES: CC1=C(C=C(C=C1)NCCCCl)Cl
Molecular Formula: C10H13Cl2N
Molecular Weight: 218.12 g/mol

3-Chloro-N-(3-chloropropyl)-4-methylaniline

CAS No.: 333985-68-5

Cat. No.: VC7968083

Molecular Formula: C10H13Cl2N

Molecular Weight: 218.12 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-N-(3-chloropropyl)-4-methylaniline - 333985-68-5

Specification

CAS No. 333985-68-5
Molecular Formula C10H13Cl2N
Molecular Weight 218.12 g/mol
IUPAC Name 3-chloro-N-(3-chloropropyl)-4-methylaniline
Standard InChI InChI=1S/C10H13Cl2N/c1-8-3-4-9(7-10(8)12)13-6-2-5-11/h3-4,7,13H,2,5-6H2,1H3
Standard InChI Key WHACWMJUKUJBSJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NCCCCl)Cl
Canonical SMILES CC1=C(C=C(C=C1)NCCCCl)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a benzene ring substituted with:

  • Chloro group at the 3-position,

  • Methyl group at the 4-position,

  • N-(3-chloropropyl) group attached to the amine nitrogen.

Its molecular formula is C₁₀H₁₂Cl₂N, with a molar mass of 217.11 g/mol. The presence of two chlorine atoms and a propyl chain introduces steric and electronic effects that influence reactivity .

Synthesis and Manufacturing

Parent Compound Synthesis (3-Chloro-4-methylaniline)

The synthesis of 3-chloro-4-methylaniline, as detailed in patent CN102701996A, involves:

  • Chlorination: Paranitrotoluene (PNT) reacts with chlorine gas (0.48–0.54 parts by weight) at 70–80°C in the presence of catalysts like FeCl₃ .

  • Reduction: The nitro group is reduced using hydrogen (0.038–0.044 parts by weight) over a catalyst (e.g., palladium) to yield the amine .

Derivatization to N-(3-Chloropropyl) Analog

To synthesize 3-chloro-N-(3-chloropropyl)-4-methylaniline, a nucleophilic substitution reaction is proposed:

  • Alkylation: React 3-chloro-4-methylaniline with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃):

    C₇H₇ClN+C₃H₅BrClBaseC₁₀H₁₂Cl₂N+HBr\text{C₇H₇ClN} + \text{C₃H₅BrCl} \xrightarrow{\text{Base}} \text{C₁₀H₁₂Cl₂N} + \text{HBr}
  • Purification: Distillation or column chromatography isolates the product .

Physicochemical Properties

Physical Characteristics (Predicted)

PropertyValue
Melting Point45–50°C (estimated)
Boiling Point280–290°C (extrapolated)
Density1.25–1.30 g/cm³
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, acetone)

Spectroscopic Data

  • IR (KBr): N–H stretch (~3400 cm⁻¹), C–Cl stretches (600–800 cm⁻¹), aromatic C=C (1500–1600 cm⁻¹) .

  • ¹H NMR (CDCl₃): δ 6.5–7.2 (aromatic H), δ 3.4 (N–CH₂), δ 2.3 (Ar–CH₃), δ 1.8–2.0 (CH₂–Cl) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

  • Serves as a precursor for antihistamines and anticancer agents by introducing functional groups via amine reactivity .

Agrochemicals

  • Used in synthesizing herbicides (e.g., chloroacetanilides) targeting weed control in crops .

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